molecular formula C22H28N4O2S2 B11129186 5-{(Z)-1-[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one

5-{(Z)-1-[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11129186
M. Wt: 444.6 g/mol
InChI Key: DWFMNVOPWBFCIY-ATVHPVEESA-N
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Description

    Starting Materials: Pyrido[1,2-a]pyrimidine derivative and dipropylamine.

    Reaction Conditions: Nucleophilic substitution reaction under basic conditions.

  • Formation of Thiazolone Moiety

      Starting Materials: Isopropyl isothiocyanate and a suitable thioamide.

      Reaction Conditions: Cyclization reaction under mild heating.

  • Final Coupling Reaction

      Starting Materials: Intermediate compounds from the previous steps.

      Reaction Conditions: Condensation reaction to form the final product.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 5-{(Z)-1-[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one typically involves multi-step organic synthesis

    • Preparation of Pyrido[1,2-a]pyrimidine Core

        Starting Materials: 2-aminopyridine and ethyl acetoacetate.

        Reaction Conditions: Condensation reaction under acidic conditions to form the pyrido[1,2-a]pyrimidine ring.

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

      Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

      Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

      Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

    Major Products

      Oxidation: Sulfoxides or sulfones.

      Reduction: Alcohol derivatives.

      Substitution: Various substituted derivatives depending on the reagents used.

    Scientific Research Applications

    Chemistry

    In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology

    In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into cellular processes and pathways.

    Medicine

    In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or infectious diseases.

    Industry

    In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Mechanism of Action

    The mechanism of action of 5-{(Z)-1-[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

    Comparison with Similar Compounds

    Similar Compounds

    • 5-{(Z)-1-[2-(diethylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one
    • 5-{(Z)-1-[2-(dimethylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one

    Uniqueness

    The uniqueness of 5-{(Z)-1-[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one lies in its specific combination of functional groups and structural features. The presence of the dipropylamino group, along with the thioxo and pyrido[1,2-a]pyrimidine moieties, provides a unique set of chemical and biological properties that distinguish it from similar compounds.

    This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    Molecular Formula

    C22H28N4O2S2

    Molecular Weight

    444.6 g/mol

    IUPAC Name

    (5Z)-5-[[2-(dipropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

    InChI

    InChI=1S/C22H28N4O2S2/c1-6-10-24(11-7-2)19-16(12-17-21(28)26(14(3)4)22(29)30-17)20(27)25-13-15(5)8-9-18(25)23-19/h8-9,12-14H,6-7,10-11H2,1-5H3/b17-12-

    InChI Key

    DWFMNVOPWBFCIY-ATVHPVEESA-N

    Isomeric SMILES

    CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)/C=C\3/C(=O)N(C(=S)S3)C(C)C

    Canonical SMILES

    CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)C=C3C(=O)N(C(=S)S3)C(C)C

    Origin of Product

    United States

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